molecular formula C9H15N B1342370 4-Ethylcyclohexane-1-carbonitrile CAS No. 82885-16-3

4-Ethylcyclohexane-1-carbonitrile

Cat. No.: B1342370
CAS No.: 82885-16-3
M. Wt: 137.22 g/mol
InChI Key: PUSZRFDNYYWDRB-UHFFFAOYSA-N
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Description

4-Ethylcyclohexane-1-carbonitrile is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.22 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-ethylcyclohexane-1-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in analogous carbonitrile syntheses, ethylation of cyclohexane precursors using ethyl halides or alcohols under acidic or basic conditions is common. Nitrile introduction can be achieved via cyano-group substitution using reagents like KCN or NaCN in polar aprotic solvents (e.g., DMF) . Optimization involves monitoring reaction progress with thin-layer chromatography (TLC, Rf ~0.41 for related nitriles) and adjusting temperature (e.g., 60–80°C) to balance yield and purity .

Q. How can spectroscopic techniques (IR, NMR, and LCMS) be applied to characterize this compound?

  • Methodology :

  • IR : A sharp absorption band near 2,204 cm⁻¹ confirms the presence of the nitrile (–CN) group. Additional peaks for C–H stretching in the ethyl group (~2,950 cm⁻¹) and cyclohexane ring (~2,850 cm⁻¹) should be observed .
  • ¹H NMR : The ethyl group (CH₂CH₃) appears as a triplet (~1.2 ppm) and quartet (~2.3 ppm). Cyclohexane protons show complex splitting due to chair conformations, with axial/equatorial protons in the range 1.4–2.1 ppm .
  • LCMS : The molecular ion peak [M]⁻ at m/z 137.22 (C₉H₁₅N) confirms molecular weight. Fragmentation patterns (e.g., loss of –CH₂CH₃) aid structural validation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : The compound is classified as a skin sensitizer and acute toxin (Category 4 oral toxicity). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid water contamination due to potential aquatic toxicity (Chronic Category 3). Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic structure and reactivity of this compound?

  • Methodology : Use hybrid functionals like B3LYP with a 6-31G* basis set to calculate molecular orbitals, electrostatic potential surfaces, and reaction pathways. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) improves accuracy in predicting nitrile group polarization and ethyl substituent effects . Validate computational results against experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodology : For disordered cyclohexane rings or ethyl group orientations, employ high-resolution X-ray diffraction (Cu-Kα radiation) and SHELXL refinement. Use restraints for anisotropic displacement parameters and twinning corrections (e.g., BASF parameter in SHELX). Compare derived bond lengths (C–C ~1.54 Å, C≡N ~1.16 Å) with NIST reference data .

Q. How do steric and electronic effects of the ethyl group influence regioselectivity in nitrile-based reactions?

  • Methodology : Conduct kinetic studies (e.g., competition experiments between ethyl and methyl derivatives) under controlled conditions. Monitor reaction intermediates via in-situ IR or HPLC. The ethyl group’s +I effect stabilizes carbocation intermediates in SN1 pathways, while steric hindrance in SN2 mechanisms reduces nucleophilic attack efficiency .

Q. Methodological Challenges

Q. What experimental design is optimal for studying the environmental persistence of this compound?

  • Methodology : Use OECD 301F (ready biodegradability) or 307 (soil degradation) protocols. Quantify degradation products (e.g., cyclohexanecarboxylic acid) via GC-MS. Account for photolytic stability by exposing samples to UV light (λ = 254 nm) and measuring half-life .

Q. How can solvent effects on conformational equilibria of this compound be analyzed?

  • Methodology : Use dynamic NMR in solvents of varying polarity (e.g., CDCl₃ vs. DMSO-d₆). Calculate activation energy (ΔG‡) for chair flipping via Eyring plots. Polar solvents stabilize axial nitrile conformers due to dipole-dipole interactions, altering ΔG‡ by 2–5 kJ/mol .

Properties

IUPAC Name

4-ethylcyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSZRFDNYYWDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607324
Record name 4-Ethylcyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096815-83-6, 82885-16-3
Record name 4-Ethylcyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096815-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylcyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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